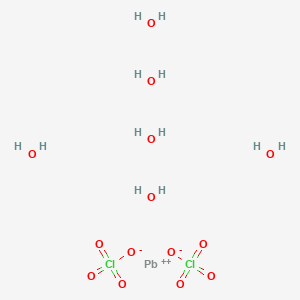
lead(2+);diperchlorate;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(2+);diperchlorate;hexahydrate, also known as lead(II) perchlorate hexahydrate, is a chemical compound with the formula Pb(ClO₄)₂·6H₂O. It is a white, hygroscopic solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various scientific and industrial applications .
Preparation Methods
Lead(II) perchlorate hexahydrate can be synthesized through several methods:
-
Reaction with Perchloric Acid: : One common method involves reacting lead(II) oxide, lead carbonate, or lead nitrate with perchloric acid. The reaction is as follows: [ \text{Pb(NO₃)₂ + 2HClO₄ → Pb(ClO₄)₂ + 2HNO₃} ] The resulting solution is then heated to remove excess perchloric acid and to crystallize the lead(II) perchlorate hexahydrate .
-
Industrial Production: : Industrially, lead(II) perchlorate hexahydrate is produced by similar methods but on a larger scale, ensuring the purity and consistency required for commercial applications .
Chemical Reactions Analysis
Lead(II) perchlorate hexahydrate undergoes various chemical reactions, including:
-
Oxidation: : As a strong oxidizing agent, it can oxidize other substances. For example, it can oxidize organic compounds, leading to the formation of carbon dioxide and water.
-
Reduction: : It can be reduced to lead(II) chloride and other lead oxides when heated. The decomposition reaction is as follows: [ \text{Pb(ClO₄)₂ → PbCl₂ + O₂ + Cl₂} ]
-
Substitution: : It can participate in substitution reactions where the perchlorate ions are replaced by other anions, forming different lead salts .
Scientific Research Applications
Lead(II) perchlorate hexahydrate has several scientific research applications:
-
Chemistry: : It is used as a reagent in various chemical reactions, particularly in the synthesis of lead coordination polymers .
-
Biology: : In biological research, it is used to study the effects of lead on biological systems and to investigate the mechanisms of lead toxicity .
-
Medicine: : While not commonly used directly in medicine, it serves as a model compound in toxicological studies to understand lead poisoning and its treatment .
-
Industry: : It is used in the manufacturing of explosives and pyrotechnics due to its strong oxidizing properties .
Mechanism of Action
The mechanism of action of lead(II) perchlorate hexahydrate involves its strong oxidizing properties. It can oxidize various substrates, leading to the formation of different products. In biological systems, lead ions can interfere with enzyme function and cellular processes, leading to toxicity. The molecular targets include enzymes that contain sulfhydryl groups, which are essential for their activity .
Comparison with Similar Compounds
Lead(II) perchlorate hexahydrate can be compared with other similar compounds such as:
Mercury(II) perchlorate: Similar in its strong oxidizing properties but differs in its toxicity and applications.
Tin(II) perchlorate: Also a strong oxidizing agent but has different reactivity and uses.
Cadmium perchlorate: Shares some chemical properties but is used in different industrial applications.
Properties
CAS No. |
63916-96-1 |
|---|---|
Molecular Formula |
Cl2H12O14Pb |
Molecular Weight |
514 g/mol |
IUPAC Name |
lead(2+);diperchlorate;hexahydrate |
InChI |
InChI=1S/2ClHO4.6H2O.Pb/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);6*1H2;/q;;;;;;;;+2/p-2 |
InChI Key |
WWDPRZBUEANWDB-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
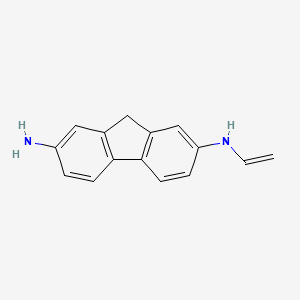
![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
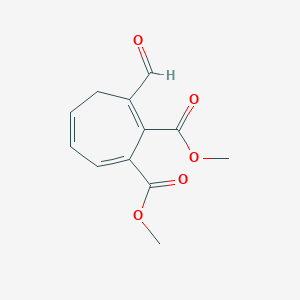
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
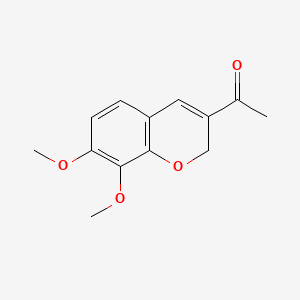

![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
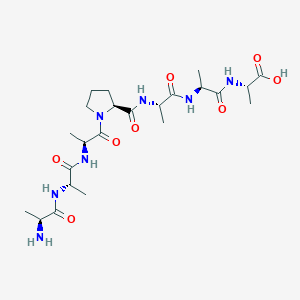
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)
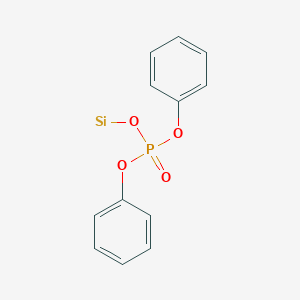
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)
